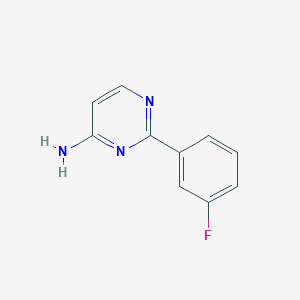
2-(3-Fluorophenyl)pyrimidin-4-amine
説明
2-(3-Fluorophenyl)pyrimidin-4-amine is a chemical compound with the molecular formula C10H8FN3 . It is a derivative of pyrimidine, an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as this compound, often involves the use of 3-amino-thiophene-2-carboxamides as versatile synthons . For example, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones . Other methods for the synthesis of pyrimidines are also described in the literature .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring attached to a fluorophenyl group . The average mass of the molecule is 189.189 Da .Chemical Reactions Analysis
Pyrimidines, including this compound, are known to undergo various chemical reactions. For instance, they can exhibit inhibitory response versus the expression and activities of certain vital inflammatory mediators .科学的研究の応用
Biotransformation and Metabolic Fate
Research on the biotransformation of β-secretase inhibitors, which are structurally related to 2-(3-fluorophenyl)pyrimidin-4-amine, has revealed insights into the metabolic fate of aryl-pyrimidine-containing compounds. These compounds undergo extensive metabolism, with key pathways including N-oxidation of the pyridine/pyrimidine ring and a unique ring contraction into an imidazole ring. This study contributes to understanding the metabolic pathways of similar compounds (Lindgren et al., 2013).
Hydrogen Bonding Characterization
Quantum chemistry methods have been employed to identify hydrogen bonding sites in pyrimidine derivatives, including this compound. This research is crucial for understanding the molecular interactions and potential applications of these compounds (Traoré et al., 2017).
Tyrosine Kinase Inhibition
Research into the structure-activity relationships of pyrimidine derivatives, including this compound, has shown their potential as inhibitors of tyrosine kinase activity. This is particularly relevant in the context of cancer research and drug development (Rewcastle et al., 1998).
Radiosensitizing Effect in Cancer Therapy
A study on novel phenylpyrimidine derivatives, structurally similar to this compound, has revealed their potential as radiosensitizers in cancer therapy. These compounds can enhance the effectiveness of radiotherapy by inhibiting cell viability and perturbing the cell cycle (Jung et al., 2019).
Synthesis and Antitumor Screening
Several derivatives of 3-phenylthiazolo[4,5-d]pyrimidine-2-thiones, structurally related to this compound, have been synthesized and screened for their antitumor properties. This research highlights the potential of such compounds in developing new antitumor agents (Becan & Wagner, 2008).
作用機序
The mechanism of action of pyrimidine-based compounds is often associated with their inhibitory response against the expression and activities of certain vital inflammatory mediators . This includes prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
将来の方向性
The future directions in the research of pyrimidine derivatives, such as 2-(3-Fluorophenyl)pyrimidin-4-amine, could involve the development of new anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
特性
IUPAC Name |
2-(3-fluorophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3/c11-8-3-1-2-7(6-8)10-13-5-4-9(12)14-10/h1-6H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDKETAWAJMTPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


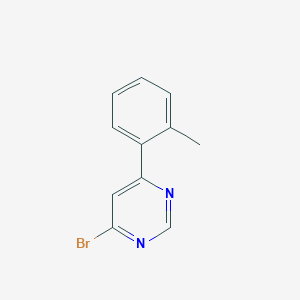
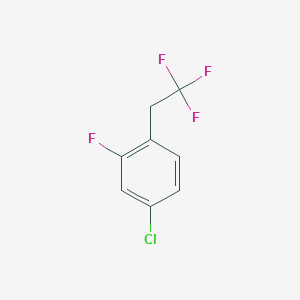
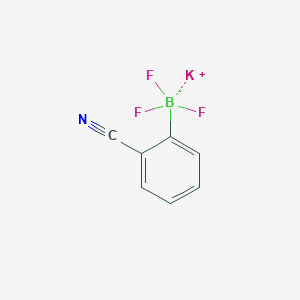

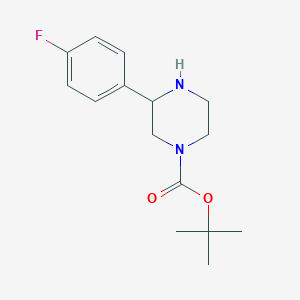
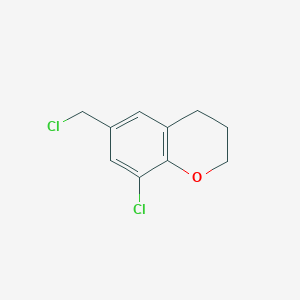
![5-Chloro-8-fluoro-4-{[(2-methylpyrimidin-4-yl)methyl]amino}quinoline-3-carbonitrile](/img/structure/B1463231.png)
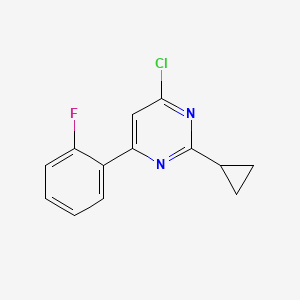
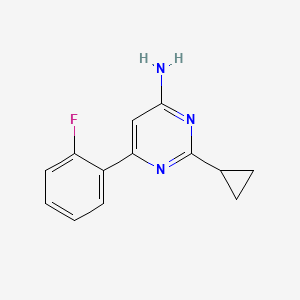

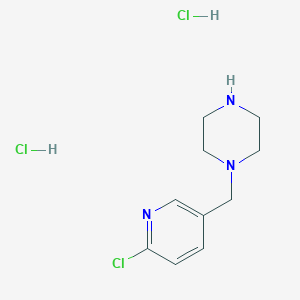
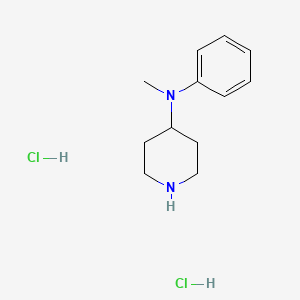
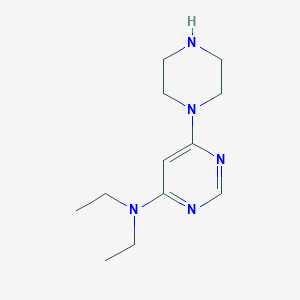
![2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1463245.png)
